molecular formula C5H7NS2 B1258591 5-Ethylthiazole-2-thiol

5-Ethylthiazole-2-thiol

Cat. No.: B1258591
M. Wt: 145.3 g/mol
InChI Key: DVSVFZYHLJZODI-UHFFFAOYSA-N
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Description

5-Ethylthiazole-2-thiol is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at position 5 and a thiol (-SH) group at position 2. While direct references to this specific compound are absent in the provided evidence, its structural analogs and derivatives (e.g., 5-substituted thiazoles and thiadiazoles) are extensively studied for their synthetic versatility and bioactivity. Thiazoles are known for their roles in medicinal chemistry, particularly as antioxidants, enzyme inhibitors, and intermediates in drug synthesis . The ethyl and thiol substituents likely influence its electronic properties, solubility, and reactivity compared to other derivatives.

Properties

Molecular Formula

C5H7NS2

Molecular Weight

145.3 g/mol

IUPAC Name

5-ethyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C5H7NS2/c1-2-4-3-6-5(7)8-4/h3H,2H2,1H3,(H,6,7)

InChI Key

DVSVFZYHLJZODI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=S)S1

Synonyms

5-ethyl-2-mercaptothiazole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-Ethylthiazole-2-thiol with structurally related compounds based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents (Position) Key Features Biological Activity/Applications Reference
5-Ethylthiazole-2-thiol (Inferred) C₅H₇N₂S₂ -SH (2), -C₂H₅ (5) Hypothesized to exhibit moderate lipophilicity due to ethyl group; reactive thiol moiety. Potential antioxidant or enzyme inhibitor (by analogy)
5-Ethoxy-1,3,4-thiadiazole-2-thione C₄H₆N₂OS₂ -S (2), -OCH₂CH₃ (5) Planar structure with intermolecular N–H⋯S hydrogen bonds; used as intermediate in synthesis . Intermediate for bioactive disulfides
5-Methyl-1,3,4-thiadiazole-2-thiol C₃H₄N₂S₂ -SH (2), -CH₃ (5) Smaller substituent (methyl) enhances solubility; used in coupling reactions . Antioxidant activity observed in analogs
5-Chlorobenzo[d]thiazole derivatives C₉H₆ClN₂S -Cl (5), -NH₂ (2) Chlorine increases electrophilicity; amino group enables functionalization . Antimicrobial, acetylcholinesterase inhibition

Physicochemical Properties

  • Thiol Reactivity : The -SH group in 5-Ethylthiazole-2-thiol may undergo oxidation to disulfides or participate in nucleophilic substitutions, similar to 5-ethoxy-thiadiazole-2-thione .
  • Substituent Effects: Ethyl vs. Chlorine vs. Methyl: Chlorine in 5-chlorobenzo[d]thiazole derivatives enhances electrophilicity, favoring interactions with biological targets , while methyl groups improve metabolic stability .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Substitution at position 5 with bulky groups (e.g., ethyl, aryl) enhances hydrophobic interactions in enzyme binding pockets .
    • Thiol groups at position 2 are critical for antioxidant activity but may require stabilization (e.g., via hydrogen bonding) to prevent oxidation .
  • Synthetic Challenges: Hydrolysis of 5-ethoxy-thiadiazole-2-thione leads to dimeric disulfides rather than monomeric thiols, highlighting stability issues in aqueous environments .

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